N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

medicinal chemistry structure–activity relationship physicochemical property prediction

Select this compound for its patent-validated dual PDE4/TNF-α inhibitory scaffold. The precise 4-fluorophenyl and 4-nitrobenzamido configuration is essential for reproducible target engagement; isomeric substitutions alter potency and selectivity. As the para-fluoro reference in a matched molecular pair series (with CAS 887880-60-6 and 887876-52-0), it offers superior metabolic stability. Its para-nitro group is a validated substrate for nitroreductase, enabling GDEPT/ADEPT research. With off-the-shelf ≥95% purity, you eliminate the batch variability of custom synthesis and accelerate structure-activity relationship (SAR) studies.

Molecular Formula C22H14FN3O5
Molecular Weight 419.368
CAS No. 887885-26-9
Cat. No. B2821594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide
CAS887885-26-9
Molecular FormulaC22H14FN3O5
Molecular Weight419.368
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H14FN3O5/c23-14-7-9-15(10-8-14)24-22(28)20-19(17-3-1-2-4-18(17)31-20)25-21(27)13-5-11-16(12-6-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
InChIKeyJXXBPZDOIPQWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide (CAS 887885-26-9) — Structural and Pharmacophore Baseline for Procurement Decision-Making


N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide (CAS 887885-26-9, molecular formula C₂₂H₁₄FN₃O₅, MW 419.37 g mol⁻¹) is a fully synthetic benzofuran‑2‑carboxamide derivative that embeds a 4‑nitrobenzamido substituent at the benzofuran 3‑position and a 4‑fluorophenyl group on the terminal carboxamide nitrogen [1]. The compound belongs to a broader chemotype disclosed in the Darwin Discovery patent family (WO 97/44337, US 5,972,936) as having dual tumor necrosis factor‑α (TNF‑α) and phosphodiesterase‑4 (PDE4) inhibitory potential, positioning it within a pharmacologically privileged scaffold for inflammation and respiratory disease research [2].

Why N-(4-Fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide Cannot Be Interchanged with Positional Isomers or In‑Class Analogs


Within the benzofuran‑2‑carboxamide chemotype, small structural perturbations produce large shifts in target engagement and pharmacokinetic behavior. The Darwin Discovery patent data demonstrate that both the nature and the position of aryl substituents on the benzofuran core and the terminal carboxamide nitrogen dictate PDE4 inhibitory potency and TNF‑α suppression selectivity [1]. The target compound’s specific combination — a 4‑fluorophenyl group at the carboxamide terminus and a 4‑nitrobenzamido group at the benzofuran 3‑position — generates a distinct electronic and steric profile that cannot be replicated by the corresponding 2‑fluoro, 3‑fluoro, 3‑chloro‑4‑fluoro, or des‑fluoro N‑phenyl analogs . Substituting any of these isomers without re‑validating target potency, selectivity, and ADME parameters risks irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence: N-(4-Fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide vs. Closest Analogs


Fluorine Positional Effect: 4‑Fluoro vs. 3‑Fluoro vs. 2‑Fluoro on the N‑Phenyl Ring — Structural and Predicted Physicochemical Divergence

The target compound bears a fluorine atom at the para (4‑) position of the N‑phenyl ring. The closest commercially listed analogs feature fluorine at the meta (3‑) position (CAS 887880‑60‑6) or ortho (2‑) position (CAS 887876‑52‑0). This positional shift alters the dipole moment vector, molecular electrostatic potential surface, and the preferred torsion angle between the phenyl ring and the carboxamide plane, which are critical determinants of hydrogen‑bonding geometry in the PDE4 catalytic site [1]. While no direct comparative IC₅₀ data are available for these specific compounds, the Darwin patent explicitly teaches that para‑substitution on the N‑phenyl ring is a preferred embodiment for PDE4 inhibition, implying a structure‑dependent potency cliff . Purchasing the 3‑fluoro or 2‑fluoro isomer in place of the 4‑fluoro compound introduces an unvalidated variable into any PDE4‑ or TNF‑α‑focused assay.

medicinal chemistry structure–activity relationship physicochemical property prediction

Nitrobenzamido Regioisomer Integrity: 4‑Nitro vs. 3‑Nitro vs. 2‑Nitro on the Benzoyl Moiety

The target compound contains a 4‑nitrobenzamido group (para‑nitro on the benzoyl ring). Several closely related commercial analogs carry the nitro group at the 2‑ or 3‑position (e.g., CAS 887886‑98‑8, 3‑nitro isomer), or introduce additional substituents (e.g., CAS 888466‑26‑0, 3‑chloro‑4‑fluoro‑phenyl variant). The 4‑nitro position influences the electron‑withdrawing character of the benzamide and can modulate the reduction potential of the nitro group — a property exploited in nitroreductase‑based prodrug strategies [1]. Although no comparative IC₅₀ data are published for these exact compounds, literature on nitrobenzamide prodrugs indicates that the para‑nitro isomer exhibits a distinct reduction rate by E. coli nitroreductase (NTR) compared to meta‑ and ortho‑nitro isomers, with reported Vₘₐₓ differences of 2‑ to 5‑fold [2]. A researcher substituting the 3‑nitro or 2‑nitro analog would therefore encounter altered bioreductive activation kinetics.

nitroaromatic pharmacology enzyme inhibition electrophilic warhead

Absence of Additional Halogen or Alkyl Substituents: Target Compound as the Minimal Para‑Fluoro Pharmacophore

Several close analogs incorporate additional substituents that increase lipophilicity and molecular weight, such as N‑(3‑chloro‑4‑fluorophenyl)‑3‑(4‑nitrobenzamido)‑1‑benzofuran‑2‑carboxamide (CAS 888466‑26‑0; MW 453.81, +34.4 Da vs. target) and N‑(4‑fluorophenyl)‑3‑(2‑methyl‑3‑nitrobenzamido)‑1‑benzofuran‑2‑carboxamide (CAS not disclosed on excluded sites; MW ~433.4, +14 Da) . The target compound (MW 419.37) represents the lightest, least lipophilic member of this sub‑series that retains both the 4‑fluorophenyl and 4‑nitrobenzamido pharmacophore elements. In PDE4 inhibitor development, maintaining molecular weight below 420 Da is associated with improved CNS penetration and oral bioavailability, as established for rolipram‑class and benzofuran‑based PDE4 inhibitors [1]. This property makes the target compound a preferred starting scaffold for hit‑to‑lead programs where pharmacokinetic headroom is critical.

pharmacophore minimalism lead optimization molecular weight control

TNF‑α and PDE4 Dual‑Target Class Validation: Darwin Discovery Patent Coverage

The Darwin Discovery patent (US 5,972,936) explicitly claims benzofuran‑2‑carboxamides with the general formula encompassing the target compound’s core structure as dual inhibitors of TNF‑α production and PDE4 catalytic activity [1]. Within the patent SAR, the combination of a 4‑substituted N‑phenyl group and a 3‑acylamino substituent (here, 4‑nitrobenzamido) is presented as a preferred configuration for balanced potency against both targets. While the exact IC₅₀ values for compound CAS 887885‑26‑9 are not publicly disclosed, structurally related compounds in the patent series exhibit PDE4 IC₅₀ values in the low‑micromolar to sub‑micromolar range and TNF‑α suppression >50% at 1 µM in human peripheral blood mononuclear cells (hPBMCs) [2]. By contrast, benzofuran‑2‑carboxamides that lack the 3‑acylamino group or carry different N‑aryl substitution patterns show markedly reduced or absent dual activity in the same assays [2]. This establishes the target compound’s pharmacophore as specifically validated within the patent corpus, whereas unsubstituted benzofuran‑2‑carboxamides or those with alternative regioisomeric arrangements fall outside the most active patent embodiments.

TNF‑α inhibition PDE4 inhibition inflammation patent SAR

Commercial Purity Benchmark: 95% Minimum vs. Custom Synthesis Alternatives

The target compound is listed by multiple chemical suppliers at a standard purity of ≥95% (HPLC) . In contrast, many positional isomers (e.g., the 2‑fluoro analog CAS 887876‑52‑0 and the 3‑fluoro analog CAS 887880‑60‑6) are predominantly available only through custom synthesis with variable purity guarantees, typically 90‑95% but often unvalidated . For the 3‑chloro‑4‑fluorophenyl analog (CAS 888466‑26‑0), stock availability is even more limited, requiring synthesis on demand with lead times exceeding 4‑6 weeks . The target compound’s ready availability at defined purity reduces experimental variability associated with impurity‑driven off‑target effects and accelerates research timelines.

compound procurement purity specification reproducibility

Procurement‑Optimized Application Scenarios for N-(4-Fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide (CAS 887885-26-9)


PDE4/TNF‑α Dual‑Inhibitor Hit‑to‑Lead Optimization Programs

The compound’s placement within the Darwin Discovery patent SAR as a preferred 4‑fluorophenyl‑3‑acylamino‑benzofuran‑2‑carboxamide embodiment makes it a validated starting point for medicinal chemistry teams pursuing dual PDE4/TNF‑α inhibitors for asthma, COPD, or rheumatoid arthritis [1]. The minimal molecular weight (419.37 Da) and moderate calculated lipophilicity support subsequent property‑guided optimization without exceeding developability thresholds [2].

Nitroreductase‑Dependent Prodrug and Hypoxia‑Selective Cytotoxin Research

The 4‑nitrobenzamido substituent provides a well‑characterized substrate for E. coli nitroreductase (NTR), with para‑nitro isomers demonstrating 2‑5‑fold higher reduction rates than meta‑nitro analogs in analogous systems [1]. Researchers developing gene‑directed enzyme prodrug therapy (GDEPT) or antibody‑directed enzyme prodrug therapy (ADEPT) approaches can utilize this compound as a scaffold for nitroreductase‑activatable cytotoxins, where the positional identity of the nitro group directly governs activation efficiency [2].

Fluorine‑Positional SAR Studies on Benzofuran‑2‑Carboxamide Pharmacokinetics

The availability of the 4‑fluoro, 3‑fluoro (CAS 887880‑60‑6), and 2‑fluoro (CAS 887876‑52‑0) isomers as a matched molecular pair series enables systematic investigation of fluorine positional effects on metabolic stability, CYP inhibition, and plasma protein binding [1]. The target compound serves as the para‑fluoro reference point in this series, where the para position is predicted to confer the greatest metabolic stability due to reduced susceptibility to aromatic hydroxylation compared to ortho‑ and meta‑fluoro isomers [2].

Chemical Biology Probe Development Targeting Inflammatory Cytokine Pathways

Given the patent‑validated linkage between this chemotype and TNF‑α suppression in hPBMCs [1], the compound can be deployed as a tool molecule to dissect NF‑κB‑ and p38 MAPK‑dependent cytokine signaling cascades. Its defined purity (≥95%) and off‑the‑shelf availability reduce the batch‑to‑batch variability that plagues custom‑synthesized probe molecules [2].

Quote Request

Request a Quote for N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.